Cas no 1152495-65-2 (2-Oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid)
2-Oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic Acid
- NE40728
- Z1259339924
- 2-Oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid
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- Inchi: 1S/C11H8N2O3/c14-10(11(15)16)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H,(H,15,16)
- InChI Key: PIXYCNJJZPLCTN-UHFFFAOYSA-N
- SMILES: O=C(C(=O)O)C1C=NN(C=1)C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 287
- Topological Polar Surface Area: 72.2
2-Oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O858630-50mg |
2-Oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic Acid |
1152495-65-2 | 50mg |
$207.00 | 2023-05-17 | ||
| TRC | O858630-500mg |
2-Oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic Acid |
1152495-65-2 | 500mg |
$ 1200.00 | 2023-09-06 | ||
| Enamine | EN300-76862-0.05g |
2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid |
1152495-65-2 | 95.0% | 0.05g |
$66.0 | 2025-02-20 | |
| Enamine | EN300-76862-0.1g |
2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid |
1152495-65-2 | 95.0% | 0.1g |
$98.0 | 2025-02-20 | |
| Enamine | EN300-76862-0.25g |
2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid |
1152495-65-2 | 95.0% | 0.25g |
$142.0 | 2025-02-20 | |
| Enamine | EN300-76862-0.5g |
2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid |
1152495-65-2 | 95.0% | 0.5g |
$271.0 | 2025-02-20 | |
| Enamine | EN300-76862-1.0g |
2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid |
1152495-65-2 | 95.0% | 1.0g |
$371.0 | 2025-02-20 | |
| Enamine | EN300-76862-2.5g |
2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid |
1152495-65-2 | 95.0% | 2.5g |
$726.0 | 2025-02-20 | |
| Enamine | EN300-76862-5.0g |
2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid |
1152495-65-2 | 95.0% | 5.0g |
$1075.0 | 2025-02-20 | |
| Enamine | EN300-76862-10.0g |
2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid |
1152495-65-2 | 95.0% | 10.0g |
$1593.0 | 2025-02-20 |
2-Oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 2-Oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid
2-Oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic Acid: A Comprehensive Overview
The compound with CAS No. 1152495-65-2, known as 2-Oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenyl group and an acetic acid moiety. The combination of these structural elements contributes to its diverse chemical properties and potential applications in drug discovery.
Recent studies have highlighted the importance of pyrazole-containing compounds in medicinal chemistry due to their ability to interact with various biological targets. The presence of the pyrazole ring in 2-Oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid is particularly significant, as it can act as a scaffold for hydrogen bonding and π-interactions, which are crucial for molecular recognition in biological systems. This makes the compound a promising candidate for the development of new therapeutic agents.
The synthesis of 2-Oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid involves a multi-step process that typically begins with the preparation of the pyrazole ring. Researchers have explored various methods to optimize the synthesis, including the use of microwave-assisted reactions and catalytic systems. These advancements have not only improved the yield but also enhanced the purity of the final product, making it more suitable for pharmacological studies.
In terms of pharmacological properties, 2-Oxo derivatives like this compound have been shown to exhibit a wide range of activities, including anti-inflammatory, antioxidant, and anticancer effects. Recent research has focused on understanding the mechanism of action of this compound at the molecular level. For instance, studies have demonstrated that it can modulate key signaling pathways involved in inflammation and cell proliferation, suggesting its potential as an anti-inflammatory agent.
The phenyl group attached to the pyrazole ring plays a critical role in determining the compound's bioavailability and stability. Substitution patterns on the phenyl ring can significantly influence its interaction with biological membranes and enzymes. This has led to extensive research into analogs of 2-Oxo..., where different substituents are introduced to optimize pharmacokinetic properties.
In addition to its pharmacological applications, pyrazole-containing compounds like this one are also being explored for their potential in materials science. Their ability to form stable coordination complexes makes them valuable in the development of new materials for catalysis and sensing applications.
The acetic acid moiety in this compound contributes to its acidity and reactivity, making it a versatile building block in organic synthesis. Researchers have utilized this property to develop novel synthetic routes for complex molecules, further expanding its utility in chemical research.
In conclusion, CAS No. 1152495..., or 2-Oxo..., represents a significant advancement in organic chemistry due to its unique structure and diverse applications. As ongoing research continues to uncover new insights into its properties and mechanisms, this compound holds great promise for contributing to both medicinal and materials science advancements.
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